Lanthanum(III) trifluoromethanesulfonate

Overview

Description

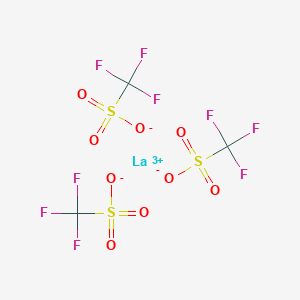

Lanthanum(III) trifluoromethanesulfonate, also known as lanthanum triflate, is a chemical compound with the formula (CF3SO3)3La. It is a white to almost white powder or crystalline substance that is highly soluble in water and other polar solvents. This compound is widely recognized for its role as a water-tolerant Lewis acid, making it valuable in various chemical reactions and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: Lanthanum(III) trifluoromethanesulfonate is typically synthesized by reacting lanthanum oxide (La2O3) with trifluoromethanesulfonic acid (HOTf) in the presence of water. The reaction proceeds as follows:

La2O3+6HOTf+18H2O→2La(H2O)93+3H2O

The resulting hydrated lanthanum triflate can be dehydrated by heating between 180 and 200°C under reduced pressure to obtain the anhydrous form .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high purity and yield. The compound is then purified through recrystallization and drying techniques to achieve the desired quality .

Chemical Reactions Analysis

Types of Reactions: Lanthanum(III) trifluoromethanesulfonate undergoes various chemical reactions, primarily acting as a catalyst. Some of the key reactions include:

Aldol Reactions: It catalyzes the aldol reaction of silyl enol ethers with aldehydes.

Friedel-Crafts Reactions: It is used in Friedel-Crafts acylations and alkylations, providing an alternative to traditional catalysts like aluminum chloride.

Amidation Reactions: It catalyzes the direct amidation of esters with amides to yield amides under mild conditions.

Common Reagents and Conditions: Common reagents used in reactions with this compound include silyl enol ethers, aldehydes, esters, and amides. The reactions are typically carried out under mild conditions, often in aqueous or mixed solvent systems .

Major Products: The major products formed from these reactions include aldol adducts, acylated or alkylated aromatic compounds, and amides .

Scientific Research Applications

Lanthanum(III) trifluoromethanesulfonate has a wide range of applications in scientific research:

Mechanism of Action

Lanthanum(III) trifluoromethanesulfonate exerts its effects primarily through its function as a Lewis acid. It coordinates with electron-rich species, facilitating various chemical transformations. The compound’s water tolerance allows it to operate in aqueous environments, making it versatile for a wide range of reactions .

Molecular Targets and Pathways: The molecular targets of this compound include carbonyl compounds, amines, and other nucleophilic species. It activates these substrates by coordinating with their electron pairs, thereby lowering the activation energy for the reaction .

Comparison with Similar Compounds

- Scandium(III) triflate

- Ytterbium(III) trifluoromethanesulfonate

- Yttrium(III) trifluoromethanesulfonate

Lanthanum(III) trifluoromethanesulfonate stands out for its efficiency and versatility in catalyzing a wide range of reactions, making it a valuable compound in both research and industrial applications.

Biological Activity

Lanthanum(III) trifluoromethanesulfonate (La(OTf)₃) is an organometallic compound that has garnered attention for its catalytic properties in organic synthesis. This article explores its biological activity, focusing on its mechanisms, applications, and potential implications in various fields, particularly in medicinal chemistry and biocatalysis.

This compound is a white to almost white crystalline powder, typically used as a catalyst in organic reactions. Its high purity (>98%) makes it suitable for sensitive chemical applications . The compound is known for its ability to facilitate the formation of amides and ureas from esters and amines under mild conditions, showcasing its utility in synthetic organic chemistry .

Catalytic Activity

The primary biological activity of La(OTf)₃ lies in its role as a catalyst. It effectively catalyzes the direct amidation of esters with amines, producing a variety of amides with high selectivity and yield. This process is particularly significant because it allows for the formation of complex molecules without the need for harsh reaction conditions .

The mechanism involves the coordination of the ester and amine to the lanthanum center, which activates the carbonyl group towards nucleophilic attack by the amine. This results in the formation of an intermediate that subsequently leads to the desired product upon elimination of trifluoromethanesulfonic acid.

Synthesis of Pharmaceutical Compounds

La(OTf)₃ has been utilized in synthesizing various pharmaceutical intermediates. For instance, it has been shown to facilitate the synthesis of nonsymmetric ureas from protected amines, which are crucial components in many drug formulations . The ability to perform these reactions under mild conditions enhances the efficiency and safety of pharmaceutical development processes.

Potential Use in Drug Delivery Systems

The unique properties of lanthanum compounds suggest potential applications in drug delivery systems. Their ability to form stable complexes with various biomolecules could be harnessed to improve drug solubility and bioavailability. However, this area remains largely unexplored and warrants further investigation.

Case Studies

- Amidation Reactions : A study highlighted La(OTf)₃'s effectiveness as a catalyst for amidation reactions, achieving high yields with various substrates under mild conditions. This demonstrates its potential utility in synthesizing complex organic molecules relevant to medicinal chemistry .

- Urea Synthesis : Research conducted by Bui et al. showcased La(OTf)₃'s role in converting protected amines into nonsymmetric ureas efficiently. This reaction is significant for developing compounds with therapeutic applications, illustrating La(OTf)₃'s relevance in pharmaceutical synthesis .

Comparative Analysis

The following table summarizes key properties and activities associated with this compound compared to other lanthanide triflates:

| Property/Activity | This compound | Cerium(IV) Triflate | Neodymium(III) Triflate |

|---|---|---|---|

| Purity | >98% | >95% | >95% |

| Catalytic Activity | High (amidation, urea synthesis) | Moderate | High (polymerization) |

| Biocompatibility | Low toxicity reported | Moderate | Limited data |

| Typical Applications | Organic synthesis | Polymer synthesis | Organic synthesis |

Properties

CAS No. |

52093-26-2 |

|---|---|

Molecular Formula |

CHF3LaO3S |

Molecular Weight |

288.98 g/mol |

IUPAC Name |

lanthanum;trifluoromethanesulfonic acid |

InChI |

InChI=1S/CHF3O3S.La/c2-1(3,4)8(5,6)7;/h(H,5,6,7); |

InChI Key |

NAPHXISIYHAKAH-UHFFFAOYSA-N |

SMILES |

C(F)(F)(F)S(=O)(=O)[O-].C(F)(F)(F)S(=O)(=O)[O-].C(F)(F)(F)S(=O)(=O)[O-].[La+3] |

Canonical SMILES |

C(F)(F)(F)S(=O)(=O)O.[La] |

Pictograms |

Corrosive; Irritant |

Synonyms |

1,1,1-Trifluoromethanesulfonic Acid Lanthanum(3+) Salt; Trifluoromethanesulfonic Acid Lanthanum(3+) Salt; Lanthanum Triflate; Lanthanum Trifluoromethanesulfonate; Lanthanum Tris(trifluoromethanesulfonate); Lanthanum(3+) Triflate; Lanthanum(3+) Triflu |

Origin of Product |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.